3-Methyl-1,2,4-triazolo[3,4-A]phthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADZFBBHXCGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173878 | |
| Record name | 3-Methyl-s-triazolo(3,4-a)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20062-41-3 | |
| Record name | 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20062-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-s-triazolo(3,4-a)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020062413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Triazolo[3, 3-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Methyl-s-triazolo(3,4-a)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLTRIAZOLO(3,4-A)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03760VRH6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 3 Methyl 1,2,4 Triazolo 3,4 a Phthalazine and Its Analogues
Synthetic Pathways to the 1,2,4-Triazolo[3,4-A]phthalazine Nucleus
The construction of the 1,2,4-triazolo[3,4-a]phthalazine scaffold involves the initial formation of the phthalazine (B143731) bicyclic system followed by the annulation of the triazole ring.
Classical Cyclization Reactions for Phthalazine Formation
The phthalazine core is a foundational component of the target molecule. Its synthesis is often achieved through condensation reactions involving hydrazine (B178648) or its derivatives with suitable precursors.
A prevalent method for creating the phthalazinone backbone involves the reaction of phthalic anhydrides with hydrazine hydrate, often in the presence of acetic acid. longdom.org For instance, commercially available phthalic anhydride (B1165640) can be used as a starting material to produce phthalazinones in a few steps. longdom.org Another classical approach is the cyclization of 2-acylbenzoic acids with hydrazines. longdom.org For example, 2-nitro-5-chlorophenylhydrazine has been reacted with acyl benzoic acids to yield 4-substituted phthalazin-1-ones. longdom.org
Furthermore, phthalazine derivatives can be synthesized from benzophenones. This involves an initial reaction with chromium (VI) oxide in a mixture of acetic anhydride and sulfuric acid, followed by cyclization of the resulting product with hydrazine hydrate. longdom.org The reaction of 1,2-diesters, such as dimethylphthalate, with hydrazine also yields the phthalhydrazide, which can then be further modified. longdom.org A more direct method involves the reaction of o-phthalaldehyde (B127526) with hydrazine. researchgate.net
The following table summarizes some classical methods for phthalazine synthesis:
| Starting Materials | Reagents | Product Type |
| Phthalic Anhydride | Hydrazine Hydrate, Acetic Acid | Phthalazinones |
| 2-Acylbenzoic Acids | Hydrazines | 4-Substituted Phthalazin-1-ones |
| Benzophenones | CrO3, Acetic Anhydride, H2SO4; then Hydrazine Hydrate | Phthalazine derivatives |
| o-Phthalaldehyde | Hydrazine | Phthalazines |
Formation of the Fused Triazole Ring
With the phthalazine nucleus in place, the subsequent key step is the annulation of the triazole ring. This is typically achieved by reacting a hydrazino-substituted phthalazine with a suitable one-carbon electrophile.
A direct and widely used method for the synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine involves the reaction of 1-hydrazinophthalazine with acetic anhydride. researchgate.net 1-Hydrazinophthalazine, a key intermediate, is itself a derivative of the drug hydralazine (B1673433). wikipedia.orgdrugbank.com The reaction proceeds via acylation of the terminal nitrogen of the hydrazine moiety, followed by an intramolecular cyclization and dehydration to form the stable, fused triazole ring system. This method is efficient for specifically introducing a methyl group at the 3-position of the triazolo[3,4-a]phthalazine core.
Beyond acetic anhydride, a variety of other electrophilic reagents can be employed to construct the fused triazole ring with different substituents at the 3-position. The reaction of 1-hydrazinophthalazine with various carbonyl compounds is a versatile strategy. nih.gov For example, reaction with oxalic acid leads to the formation of 6-aryl-1,2,4-triazolo[3,4-a]phthalazines. nih.gov Similarly, treatment with ethyl acetoacetate (B1235776) also yields 3-methyl substituted triazolophthalazines. nih.gov
The use of carboxylic acids or their derivatives is a common approach. researchgate.net For instance, 1-hydrazinophthalazine can be reacted with various carboxylic acids to achieve cyclization. researchgate.net Acid chlorides also serve as effective reagents for this transformation. researchgate.net Another strategy involves the use of carbon disulfide, which, after initial reaction and subsequent treatment with methyl iodide, can yield 3-methylsulfanyl-substituted triazolophthalazines. researchgate.net
The following table provides examples of electrophilic reagents used for triazole ring formation:
| Reagent | Resulting 3-Substituent |
| Acetic Anhydride | Methyl |
| Oxalic Acid | Carboxyl (which may decarboxylate) |
| Ethyl Acetoacetate | Methyl |
| Carbon Disulfide / Methyl Iodide | Methylsulfanyl |
Synthesis of this compound from Precursors
The synthesis of the title compound, this compound, with CAS number 20062-41-3, can be initiated from several precursors. chemicalbook.comscbt.com A common starting point is phthalic anhydride, which is converted in multiple steps to the final product. nih.gov Another documented precursor is 1(2H)-Phthalazinone. chemicalbook.com
A notable synthesis involves the reaction of 1-hydrazino-4-phenylphthalazine with ethyl acetoacetate, which directly furnishes the this compound core. nih.gov This highlights that the phthalazine ring can be substituted prior to the triazole ring formation.
Advanced Synthetic Strategies for Derivatization
Modern synthetic organic chemistry offers advanced methods for the derivatization of the 1,2,4-triazolo[3,4-a]phthalazine nucleus, allowing for the creation of diverse analogues. A solid-phase synthesis approach has been reported for preparing derivatives of longdom.orgchemicalbook.comnih.govtriazolo[3,4-a]phthalazine. longdom.org This method is based on the cyclization of resin-bound chlorophthalazines with various hydrazides. longdom.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to introduce aryl substituents onto the triazolophthalazine scaffold. medjchem.com This strategy has been used to synthesize new N-aryl substituted phenyl acetamide (B32628) analogues of 3-methyl- longdom.orgchemicalbook.comnih.govtriazolo[3,4-a]phthalazines, starting from phthalic anhydride. medjchem.com
Multi-component reactions (MCRs) represent another efficient strategy for generating molecular diversity. While not directly reported for the title compound, MCRs are used for synthesizing related fused heterocyclic systems, indicating potential applicability. researchgate.net For example, a four-component Ugi reaction followed by a click reaction has been used to prepare triazolo-fused benzazepines. researchgate.net
These advanced strategies are pivotal for structure-activity relationship (SAR) studies, enabling the systematic modification of the core structure to optimize biological activity. nih.govcapes.gov.br
Suzuki Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
In the context of triazolo[3,4-a]phthalazine analogues, Suzuki coupling has been effectively employed to introduce aryl substituents. For instance, a key intermediate, a 3-chloro- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]phthalazine, can undergo Suzuki coupling with various boronic acids or esters. acs.org This method facilitates the creation of a diverse library of compounds with different groups attached to the core heterocyclic structure.
The general mechanism proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) complex. libretexts.orgyoutube.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is typically facilitated by the base. youtube.comorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
A typical reaction involves combining the halide-substituted triazolophthalazine with a boronic acid or ester, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate in a suitable solvent system like dioxane and water. acs.org
Table 1: Example Conditions for Suzuki Coupling on a Related Triazolophthalazine Scaffold
| Component | Role | Example Reagent |
| Substrate | Halide source | 3-Chloro- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]phthalazine |
| Coupling Partner | Organoboron source | Arylboronic ester |
| Catalyst | Palladium source | Pd(PPh₃)₄ |
| Base | Activates boronic species | K₂CO₃ |
| Solvent | Reaction medium | Dioxane/Water |
| Data derived from a study on analogous acs.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]phthalazines. acs.org |
Introduction of Heterocyclic Substituents at the 3-position
The 3-position of the triazolo[3,4-a]phthalazine scaffold is a prime site for introducing various substituents, including other heterocyclic rings, to modulate biological activity. A common synthetic strategy begins with 1-hydrazinophthalazine, which serves as a versatile precursor. researchgate.net
One approach involves the reaction of 1-hydrazinophthalazine with reagents that lead to the formation of the triazole ring with a desired substituent already in place. For example, reacting the precursor with specific isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 3-substituted- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[3,4-a]phthalazines. researchgate.net
Another powerful method involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with various bielectrophiles. nih.gov While this builds a related triazolothiadiazine system, the principle of using a substituted triazole precursor is analogous. For the triazolo[3,4-a]phthalazine system, one could envision starting with a substituted triazole and annulating the phthalazine ring, or modifying a pre-formed triazolophthalazine. For instance, derivatives have been designed where the 3-position is linked to a piperazinyl group through an acetyl linker, aiming to enhance anticancer efficacy. researchgate.net
Table 2: Synthetic Routes for 3-Position Heterocyclic Substitution
| Starting Material | Reagent/Method | Resulting Structure | Reference |
| 1-Hydrazinophthalazine | Reaction with aliphatic acids (e.g., acetic acid) | 3-Methyl- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[3,4-a]phthalazine | researchgate.net |
| 1-Hydrazinophthalazine | Reaction with benzyl (B1604629) isothiocyanate followed by cyclization | 3-(Benzylamino)- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[3,4-a]phthalazine | researchgate.net |
| 3-Substituted triazole derivatives | Linkage via acetyl group to piperazine (B1678402) | 3-(Substituted)- acs.orgresearchgate.netorganic-chemistry.orgtriazolo[3,4-a]phthalazine-piperazine conjugates | researchgate.net |
Functionalization at the Phthalazine Moiety
Modification of the phthalazine portion of the molecule offers another avenue for creating structural diversity. This can be achieved either before or after the construction of the fused heterocyclic system.
One notable transformation is the introduction of a methylthio group at the 7-position of the phthalazine ring. This has been observed as a metabolic process in rats, where this compound is converted to its 7-methylthio metabolite, indicating that this position is susceptible to biochemical modification. nih.gov
Synthetic strategies can also involve building the triazolophthalazine scaffold from an already functionalized phthalazine precursor. For example, a synthetic route to related inhibitors involved starting with 2,5-dibromonitrobenzene. acs.org This precursor was first subjected to a selective nucleophilic substitution with an amine (like morpholine), followed by a Suzuki coupling and then reduction of the nitro group. This functionalized aniline (B41778) was then used to construct the final heterocyclic system. This approach demonstrates that the benzene (B151609) ring of the phthalazine moiety can be strategically substituted at various positions to influence the final compound's properties. acs.org
Chemical Reactivity and Derivatization
The inherent chemical nature of the triazolo[3,4-a]phthalazine ring system allows for a range of chemical reactions, enabling further derivatization.
Oxidation Reactions of Triazolo[3,4-A]phthalazines
The triazolo[3,4-a]phthalazine scaffold can undergo oxidation reactions. The metabolism of this compound involves oxidation, leading to the formation of various metabolites. biosynth.com In analogous heterocyclic systems, oxidation is a key step for synthesis. For example, novel acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-b] acs.orgresearchgate.netorganic-chemistry.orgresearchgate.nettetrazines are synthesized through the oxidative cyclization of 1,2,4,5-tetrazines that bear an amidine fragment. beilstein-journals.org This suggests that the triazole or phthalazine rings could be susceptible to oxidation under specific conditions, potentially leading to N-oxides or other oxidized derivatives.
Reduction Reactions of Triazolo[3,4-A]phthalazines
Reduction reactions are particularly useful when synthesizing derivatives from precursors bearing reducible functional groups, such as nitro groups. In the synthesis of analogues, a nitro group on the phenyl portion of a precursor was reduced to an aniline using tin(II) chloride (SnCl₂). acs.org This aniline then served as a key intermediate for further reactions. This demonstrates that functional groups on the phthalazine moiety can be selectively reduced without affecting the core triazole-phthalazine fused system.
Nucleophilic Substitution Reactions on Derivatized Scaffolds
Derivatized triazolophthalazine scaffolds are amenable to nucleophilic substitution reactions, which are crucial for introducing a wide range of functional groups. This can occur at different positions depending on the precursor.
For instance, a halogen atom on the phthalazine ring can be displaced by a nucleophile. In a related synthesis, 2,5-dibromonitrobenzene was selectively reacted with nucleophiles like morpholine (B109124) or 4-methylpiperazine to displace one of the bromine atoms. acs.org Furthermore, related heterocyclic systems, such as acs.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-b] acs.orgresearchgate.netorganic-chemistry.orgresearchgate.nettetrazines, can be readily modified by nucleophilic attack from aliphatic alcohols and amines. beilstein-journals.org This reactivity highlights the potential for introducing diverse amine, alcohol, or other nucleophilic fragments onto a suitably activated triazolophthalazine core.
Exploration of Structure-Reactivity Relationships in Synthetic Design
The exploration of structure-reactivity relationships is a cornerstone in the synthetic design of this compound and its analogues. By systematically modifying the core structure and observing the resultant changes in chemical reactivity and biological activity, researchers can develop new compounds with enhanced properties. This approach has been pivotal in the synthesis of novel derivatives with potential therapeutic applications, such as anticancer and antimicrobial agents. medjchem.com
A significant strategy in this exploration involves the introduction of various substituents onto the phthalazine nucleus or the triazole ring. The nature and position of these substituents can profoundly influence the electronic and steric properties of the molecule, thereby dictating its reactivity and interaction with biological targets.
The design and synthesis of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been pursued to develop potent and selective anticancer agents. nih.gov By creating two distinct series of these derivatives and evaluating their antitumor activities against various human cancer cell lines, researchers have been able to establish clear structure-activity relationships. nih.gov For example, one of the synthesized compounds, 11h , demonstrated significant anticancer activities against four tested cell lines (MGC-803, EC-9706, HeLa, and MCF-7), with IC50 values ranging from 2.0 to 4.5 μM, which were comparable to the standard drug 5-fluorouracil (B62378). nih.gov Flow cytometry analysis further revealed that this compound induced cellular early apoptosis and cell cycle arrest at the G2/M phase in the EC-9706 cell line. nih.gov This highlights how specific structural modifications can lead to compounds with potent and specific mechanisms of action.
The following table summarizes the anticancer activity of a selected analogue, illustrating the data-driven approach to understanding structure-reactivity relationships.
| Compound | MGC-803 (IC50, μM) | EC-9706 (IC50, μM) | HeLa (IC50, μM) | MCF-7 (IC50, μM) |
| 11h | 2.5 | 2.0 | 4.5 | 3.8 |
| 5-Fluorouracil | 5.2 | 6.5 | 8.1 | 7.3 |
| Data sourced from a study on novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. nih.gov |
The lactam-lactim tautomerism in phthalazinone precursors also presents a key consideration in the synthetic design and subsequent reactivity of the target triazolophthalazines. longdom.org The equilibrium between these tautomeric forms can be influenced by reaction conditions and the nature of substituents, which in turn affects the pathway of cyclization and the final structure of the fused heterocyclic system.
Advanced Spectroscopic and Crystallographic Analysis of 3 Methyl 1,2,4 Triazolo 3,4 a Phthalazine
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography has been instrumental in determining the precise solid-state structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, typically as its monohydrate (C₁₀H₈N₄·H₂O). These studies reveal a detailed picture of the molecule's geometry and the non-covalent interactions that govern its crystal lattice.
The crystallographic data for this compound monohydrate is presented below:
| Crystal Parameter | Value |
| Formula | C₁₀H₈N₄·H₂O |
| Molecular Weight | 202.22 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 7.3009 (9) Å |
| b | 7.9253 (9) Å |
| c | 9.2755 (10) Å |
| α | 109.663 (10)° |
| β | 104.91 (1)° |
| γ | 95.830 (9)° |
| Volume | 477.83 (10) ų |
| Z | 2 |
| Data sourced from reference chemicalbook.com. |
The core structure of this compound is notably flat. X-ray diffraction analysis shows that the fused ring system is nearly planar. chemicalbook.com The maximum deviation from the least-squares plane, calculated through all 13 ring atoms, is a mere 0.041 (2) Å. chemicalbook.comnih.gov This high degree of planarity is a key feature of the molecule.
The arrangement of molecules within the crystal lattice is dictated by a series of intermolecular forces, which include hydrogen bonding and π-stacking interactions.
In the crystalline state of the monohydrate, hydrogen bonds play a crucial role in the formation of the supramolecular assembly. chemicalbook.comnih.gov The primary hydrogen bonding motif involves the phthalazine (B143731) molecules and the water molecules of crystallization. Specifically, two molecules of this compound are linked by two water molecules through O—H⋯N hydrogen bonds. chemicalbook.com This interaction results in the formation of centrosymmetric dimers. chemicalbook.comnih.gov Using graph set notation, this hydrogen-bonded ring motif is described as R₄⁴(10). chemicalbook.com
Intermolecular Interactions and Crystal Packing
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the identity and purity of a compound and for providing insight into its electronic structure and environment in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The analysis of this compound by mass spectrometry is crucial for confirming its molecular weight and investigating its fragmentation pathways under ionization.
Detailed Research Findings:
The mass spectrum of this compound would prominently display the molecular ion peak (M⁺). Given the compound's molecular formula, C₁₀H₈N₄, its exact molecular weight is approximately 184.07 g/mol , leading to a molecular ion peak at an m/z of 184. nih.gov This peak is expected to be of high intensity, attesting to the relative stability of the fused heterocyclic ring system.
The fragmentation of the molecular ion provides valuable structural information. The fragmentation process for heterocyclic compounds is often complex, involving the cleavage of the rings. For this compound, the fragmentation is predicted to proceed through several key pathways initiated by the loss of stable neutral molecules. A plausible primary fragmentation step involves the elimination of a nitrogen molecule (N₂), a common fragmentation for many nitrogen-rich heterocyclic compounds, leading to a fragment ion at m/z 156. Another significant fragmentation pathway could be the loss of acetonitrile (B52724) (CH₃CN) from the triazole ring, resulting in a fragment ion at m/z 143. Subsequent fragmentations would involve the breakdown of the remaining phthalazine structure.
Below is a table summarizing the predicted significant fragment ions in the mass spectrum of this compound.
| m/z Value | Proposed Fragment | Neutral Loss |
| 184 | [C₁₀H₈N₄]⁺ (Molecular Ion) | - |
| 156 | [C₁₀H₈N₂]⁺ | N₂ |
| 143 | [C₈H₅N₃]⁺ | CH₃CN |
| 129 | [C₈H₅N₂]⁺ | N₂ from m/z 157 |
| 102 | [C₇H₄N]⁺ | HCN from m/z 129 |
| 76 | [C₆H₄]⁺ (Benzyne) | N₂ from m/z 102 |
This table is based on theoretical fragmentation patterns of similar heterocyclic structures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. longdom.org It is an effective method for identifying the functional groups present in a molecule, as each group absorbs infrared radiation at a characteristic frequency. longdom.org
Detailed Research Findings:
The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the vibrations of its specific structural components. The key functional groups are the aromatic phthalazine system, the triazole ring, and the methyl group.
The high-frequency region of the spectrum (above 3000 cm⁻¹) would feature absorption bands due to C-H stretching vibrations. The aromatic C-H stretching from the benzene (B151609) ring of the phthalazine moiety is expected to appear as a series of weak to medium bands in the 3100-3000 cm⁻¹ range. Just below 3000 cm⁻¹, the aliphatic C-H stretching vibrations of the methyl group would be observed, typically around 2950-2850 cm⁻¹.
The region between 1650 cm⁻¹ and 1400 cm⁻¹ is particularly informative for this molecule, containing the stretching vibrations of the C=N and C=C double bonds within the fused heterocyclic ring system. These bands are often strong and can be used as a fingerprint for the compound's core structure. The bending vibrations for the methyl group (CH₃) are expected around 1460 cm⁻¹ and 1380 cm⁻¹.
The fingerprint region, below 1400 cm⁻¹, will contain a complex pattern of absorptions arising from various bending and stretching vibrations, including the out-of-plane bending of aromatic C-H bonds, which are characteristic of the substitution pattern on the benzene ring.
The following table details the predicted characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretching |
| 2980 - 2940 | Weak | Asymmetric CH₃ Stretching |
| 2880 - 2840 | Weak | Symmetric CH₃ Stretching |
| 1620 - 1580 | Medium - Strong | C=N Stretching (Triazole/Phthalazine Ring) |
| 1550 - 1450 | Medium - Strong | C=C Stretching (Aromatic Ring) |
| 1465 - 1450 | Medium | Asymmetric CH₃ Bending |
| 1385 - 1375 | Medium - Weak | Symmetric CH₃ Bending (Umbrella Mode) |
| 800 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |
This table is based on characteristic group frequencies for the functional groups present in the molecule.
Pharmacological and Biological Research on 3 Methyl 1,2,4 Triazolo 3,4 a Phthalazine and Its Derivatives
Mechanistic Studies of Biological Activities
The core structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine serves as a versatile scaffold for the development of potent and selective ligands for a variety of biological targets. Research has focused on understanding how this compound and its derivatives interact with receptors and enzymes at a molecular level, leading to their observed biological effects.
Ligand-Receptor Interactions and Binding Affinity
Derivatives of the 1,2,4-triazolo[3,4-a]phthalazine nucleus have been extensively studied for their ability to bind with high affinity to several key receptors in the central nervous system and other tissues. These interactions are fundamental to their potential therapeutic applications.
The 1,2,4-triazolo[3,4-a]phthalazine structure is a recognized pharmacophore that confers high-affinity binding to the benzodiazepine (B76468) (BZD) site on γ-aminobutyric acid-A (GABA-A) receptors. nih.govnih.gov The chemistry of these derivatives has been a subject of growing interest due to their potential chemotherapeutic applications. nih.gov The molecular structure of the hydrated form of this compound shows an approximately planar arrangement, which is a common feature in molecules that interact with such receptor sites. nih.govnih.gov Studies have led to the identification of various 3-substituted 1,2,4-triazolo[3,4-a]phthalazines as high-affinity ligands for this receptor site, forming the basis for more selective modulators. nih.govacs.org
A series of acs.orgCurrent time information in Delhi, IN.nih.govtriazolo[3,4-a]phthalazine derivatives have been identified as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov The α2δ-1 subunit is a crucial auxiliary component that regulates the trafficking and function of CaV1 and CaV2 calcium channels and is the therapeutic target for gabapentinoid drugs. nih.gov
Structure-activity relationship (SAR) studies have successfully improved the potency and physical properties of initial lead compounds. nih.gov This optimization led to the discovery of highly potent derivatives, demonstrating the potential of this chemical class to target the α2δ-1 subunit. nih.gov To confirm the binding site, a potent and selective radioligand, [(3)H]-(S)-22, was synthesized, which demonstrated that these triazolophthalazine derivatives bind to the same site as the established drug gabapentin. nih.gov
Table 1: Binding Affinity of Triazolophthalazine Derivatives for the α2δ-1 Subunit
| Compound | IC₅₀ (nM) |
|---|---|
| 20 | 15 |
| (S)-22 | 30 |
Data sourced from a study on acs.orgCurrent time information in Delhi, IN.nih.govtriazolo[3,4-a]phthalazine derivatives as high-affinity ligands for the α2δ-1 subunit. nih.gov
Significant research efforts have been directed towards developing 1,2,4-triazolo[3,4-a]phthalazine derivatives with selectivity for specific GABA(A) receptor subtypes. This selectivity is desirable as the different subtypes (α1, α2, α3, α5) mediate distinct physiological effects of benzodiazepines. researchgate.net
Initial studies identified 6-benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazine (Compound 8) as a ligand with binding selectivity for the α3- and α5-containing receptor subtypes over the α1 subtype. nih.govacs.orgcapes.gov.br Further optimization led to analogues with improved affinity and selectivity. nih.govcapes.gov.br For instance, replacing the 6-benzyloxy group with a 2-pyridylmethoxy group (Compound 29) yielded high-affinity ligands, although with less pronounced selectivity. nih.govcapes.gov.br This modification suggested an important hydrogen-bond-donating interaction with the receptor. acs.org
Subsequent modifications, such as creating a tetrahydro-ethano-phthalazine derivative (Compound 62), resulted in one of the most binding-selective GABA-A α3-benzodiazepine-site partial agonists known, retaining selectivity for α3 over α1. nih.govacs.org Other research has identified derivatives like 3-(5-Methylisoxazol-3-yl)-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazine (Compound 43) as a full inverse agonist at the GABA(A) α5 subtype with functional selectivity over other subtypes. researchgate.net
Table 2: Binding Affinity (Ki, nM) of Selected Triazolophthalazine Derivatives for Human GABA(A) Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 |
|---|---|---|---|---|
| 8 | 1400 | 850 | 170 | 72 |
| 10 | 280 | 16 | 41 | 38 |
| 29 | 2.7 | 1.7 | 0.71 | 0.33 |
Data sourced from the Journal of Medicinal Chemistry. nih.govcapes.gov.br
The closely related acs.orgCurrent time information in Delhi, IN.nih.govtriazolo[4,3-a]phthalazine scaffold has emerged as a potent inhibitor of bromodomains, which are epigenetic readers that recognize acetylated lysine (B10760008) residues on histone tails. nih.govcornell.eduacs.org These compounds, which share the key 3-methyl- acs.orgCurrent time information in Delhi, IN.nih.gov-triazolo motif, represent the first examples of submicromolar inhibitors for bromodomains outside the well-studied BET (Bromodomain and Extra-Terminal) family. nih.govcornell.edu
These triazolophthalazines show inhibitory activity against BET family members like BRD4, as well as non-BET bromodomains such as BRD9, CECR2, and CREBBP. nih.govcornell.edu The development of these inhibitors was partly inspired by the binding mode of known BET inhibitors, with the goal of altering selectivity toward non-BET proteins by varying the fused ring and pendant substituents. acs.org Some derivatives showed particular selectivity; for example, Compound 17 was identified as a modest but selective inhibitor for BRD9. nih.gov These compounds serve as valuable starting points for developing more selective bromodomain inhibitors for research and therapeutic purposes. nih.govcornell.edu
Table 3: Inhibitory Activity of Selected acs.orgCurrent time information in Delhi, IN.nih.govtriazolo[4,3-a]phthalazines against Diverse Bromodomains
| Target Bromodomain | Observed Activity |
|---|---|
| BRD4(1) | Hit |
| BRD9 | Potent Inhibition (e.g., compounds 7 and 15) |
| CECR2 | Hit |
| CREBBP | Potent Inhibition (e.g., compounds 9, 14, and 17) |
Data sourced from a study on triazolophthalazines as inhibitors of diverse bromodomains. nih.gov
Enzyme Inhibition and Modulation of Cellular Pathways
Beyond direct receptor binding, derivatives of this compound have been shown to inhibit key enzymes and modulate cellular signaling pathways, particularly in the context of cancer research.
Research has demonstrated that certain novel 1,2,4-triazolo[3,4-a]phthalazine derivatives possess significant anticancer properties. researchgate.net For example, compound 11h was found to have potent cytotoxic activity against several human cancer cell lines, including MGC-803, EC-9706, HeLa, and MCF-7, with IC₅₀ values ranging from 2.0 to 4.5 μM. researchgate.net Mechanistic studies using flow cytometry revealed that this compound's anticancer effect is mediated through the modulation of fundamental cellular processes. Specifically, compound 11h was shown to induce early-stage apoptosis and cause cell cycle arrest at the G2/M phase in EC-9706 cells in a concentration-dependent manner. researchgate.net
Furthermore, the metabolism of the parent compound, this compound, involves liver cytochrome P450 enzymes, indicating an interaction with this critical enzyme system. biosynth.com The broader class of phthalazine (B143731) derivatives has also been investigated as inhibitors of other enzymes, such as phosphodiesterase IV (PDE IV). medjchem.com
Effects on DNA Replication and Protein Synthesis
The integrity of DNA replication and protein synthesis is paramount for cell survival and proliferation, making the enzymes involved in these processes key targets for anticancer therapies. Derivatives of this compound have been found to interfere with these fundamental cellular functions, primarily through the inhibition of DNA topoisomerases.
Topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. rsc.org One of the key mechanisms of action for certain triazolophthalazine derivatives is the inhibition of Topoisomerase II (Topo II). rsc.orgnih.gov These derivatives can function in two ways: as Topo II poisons or as catalytic inhibitors. Topo II poisons act by trapping the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of toxic double-strand breaks, ultimately triggering programmed cell death (apoptosis). nih.gov Alternatively, catalytic inhibitors block the enzymatic activity of Topo II without stabilizing the cleavage complex, which can disrupt processes like chromosome condensation and segregation, leading to cell cycle arrest. rsc.org
Furthermore, some triazolophthalazine derivatives have been designed as DNA intercalators. rsc.orgnih.gov These molecules insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, which can obstruct the processes of replication and transcription, thereby inhibiting protein synthesis and contributing to the compound's cytotoxic effects. rsc.org One study demonstrated that a specific triazolophthalazine derivative exhibited excellent DNA binding affinity, even greater than the well-known anticancer drug doxorubicin (B1662922). nih.gov
Kinase Inhibition (e.g., c-Met/VEGFR-2, Aurora kinases, EGFR-TK, Topoisomerase II)
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs. The triazolophthalazine scaffold has proven to be a versatile template for developing inhibitors against several important kinases.
c-Met/VEGFR-2 Inhibition: A significant area of research has focused on designing triazolophthalazine derivatives as dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Both are receptor tyrosine kinases crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize. By inhibiting these kinases, the derivatives can cut off a tumor's blood supply, thereby impeding its growth. Numerous studies have reported the synthesis of novel nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine and other phthalazine derivatives that show potent inhibitory activity against both c-Met and VEGFR-2.
Aurora Kinase Inhibition: Aurora kinases are essential for regulating cell division (mitosis), and their overexpression is common in many cancers. The phthalazinone scaffold, a close relative of triazolophthalazine, is a known structural feature of potent Aurora kinase inhibitors. This has inspired the development of derivatives aimed at targeting this kinase family to disrupt cancer cell division.
EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) is another tyrosine kinase (TK) whose overactivity can drive tumor proliferation. The design of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket is an attractive strategy to overcome drug resistance. The phthalazine and related heterocyclic scaffolds have been explored for the development of novel EGFR-TK inhibitors.
Topoisomerase II Inhibition: As mentioned previously, Topoisomerase II is a critical enzyme target. A new series of triazolophthalazine derivatives were specifically designed and synthesized as Topo II inhibitors. rsc.orgnih.gov In vitro evaluations confirmed that these compounds could effectively inhibit the enzyme. For instance, one derivative, compound IXb, was identified as the most potent Topo II inhibitor among those tested in its series and was also found to act as a DNA intercalator. rsc.orgnih.gov This dual mechanism enhances its anticancer potential.
PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage repair system. Inhibiting PARP-1 is a particularly effective strategy against cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While studies specifically naming this compound as a PARP-1 inhibitor are not prevalent, the closely related phthalazinone scaffold is a well-established and privileged structure in the design of potent PARP-1 inhibitors. nih.govnih.gov
The blockbuster drug Olaparib, a highly successful PARP inhibitor, is itself a phthalazinone derivative. nih.gov Inspired by this, numerous research programs have synthesized and evaluated novel phthalazinone-based compounds, leading to the discovery of derivatives with nanomolar inhibitory activity against PARP-1. nih.gov These findings highlight the potential of the broader phthalazine chemical class, to which triazolophthalazines belong, as a foundational structure for developing effective PARP-1 inhibitors. nih.govnih.gov
In Vitro and In Vivo Biological Evaluation
The therapeutic potential of novel compounds is rigorously assessed through a combination of in vitro (cell-based) and in vivo (animal model) studies. Derivatives of this compound have been extensively evaluated, demonstrating significant anticancer properties.
Anticancer and Antiproliferative Activities
A large body of research confirms that derivatives of the triazolophthalazine scaffold possess potent anticancer and antiproliferative activities. These compounds have been tested against a wide panel of human cancer cell lines, often showing efficacy comparable or superior to established chemotherapy agents like 5-fluorouracil (B62378) and doxorubicin. nih.gov The fusion of the triazole and phthalazine ring systems results in a class of heterocyclic compounds with a broad range of pharmacological properties that are conducive to inhibiting cancer cell growth. The antitumor efficacy of these derivatives is often attributed to their ability to inhibit key enzymes and induce cell death pathways.
The cytotoxic (cell-killing) effect of triazolophthalazine derivatives has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit cell proliferation by 50%, is a standard metric for this evaluation.
Studies have shown that certain derivatives exhibit potent cytotoxicity. For example, one study reported a derivative (compound 11h) with IC50 values ranging from 2.0 to 4.5 µM against MGC-803, EC-9706, HeLa, and MCF-7 cell lines. nih.gov Another series of triazolophthalazine derivatives were evaluated against HCT-116 and MCF-7 cell lines, with the most potent compound showing an IC50 of 7 µM against HCT-116 cells. In a separate study, a triazolophthalazine derivative (compound IXb) was found to be more active than doxorubicin against HepG2, MCF-7, and HCT-116 cells, with IC50 values of 5.39, 3.81, and 4.38 µM, respectively. rsc.orgnih.gov
Below are tables summarizing the reported cytotoxic activities of various derivatives.
Table 1: Cytotoxicity (IC50, µM) of Selected nih.govresearchgate.netnih.govTriazolo[3,4-a]phthalazine Derivatives
| Compound | MGC-803 | EC-9706 | HeLa | MCF-7 | HCT-116 | HepG2 | Reference |
|---|---|---|---|---|---|---|---|
| Derivative 11h | 4.5 | 2.0 | 3.8 | 3.5 | - | - | nih.gov |
| Derivative IXb | - | - | - | 3.81 | 4.38 | 5.39 | rsc.orgnih.gov |
| Derivative 6o | - | - | - | >50 | 7 | - | |
| Derivative 6m | - | - | - | 45 | 13 | - | |
| Derivative 6d | - | - | - | >50 | 15 | - | |
| Derivative 9b | - | - | - | >50 | 23 | - | |
| 5-Fluorouracil (Ref) | 19.2 | 24.5 | 28.7 | 26.3 | - | - | nih.gov |
| Doxorubicin (Ref) | - | - | - | 6.75 | 5.23 | 7.94 | rsc.orgnih.gov |
Table 2: Cytotoxicity (IC50, µM) of Other Related Phthalazine Derivatives
| Compound | A549 | MCF-7 | HCT-116 | HepG2 | Reference |
|---|---|---|---|---|---|
| Chalcone Derivative 5 | >100 µg/ml | 50.05 µg/ml | >100 µg/ml | >100 µg/ml | |
| Chalcone Derivative 8 | 63.54 µg/ml | 27.15 µg/ml | 69.81 µg/ml | 75.32 µg/ml | |
| Phthalazine Deriv. 12b | - | - | 0.32 | - | |
| Phthalazine Deriv. 13c | - | - | 0.64 | - | |
| Sorafenib (Ref) | - | - | 2.93 | - |
Apoptosis Induction and Cell Cycle Arrest
A primary goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Many triazolophthalazine derivatives have demonstrated the ability to trigger this process. Flow cytometry analysis has shown that treatment with these compounds leads to a significant increase in the population of apoptotic cells in a dose-dependent manner. nih.gov
In addition to inducing apoptosis, these derivatives can also interfere with the cell cycle, the series of events that lead to cell division and duplication. By disrupting key regulatory points, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. For instance, studies have shown that certain triazolophthalazine derivatives can cause cells to accumulate in the G2/M phase of the cell cycle. nih.gov One potent derivative induced G2/M arrest in EC-9706 cells, while another arrested HepG2 cells in the same phase. nih.govnih.gov Other related compounds have been shown to induce arrest at the G1 phase. This halting of the cell cycle provides an opportunity for DNA repair mechanisms to engage or, if the damage is too severe, for apoptosis to be initiated.
Mechanism-Based Anticancer Research
Derivatives of the 1,2,4-triazolo[3,4-a]phthalazine scaffold have emerged as a promising class of anticancer agents, with a significant body of research focusing on their mechanism of action. A primary target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Extensive studies have been dedicated to synthesizing and evaluating phthalazine derivatives as potent VEGFR-2 inhibitors. researchgate.netbenthamscience.com The discovery of vatalanib, an anilinophthalazine derivative, as a clinical candidate spurred the development of numerous analogues. researchgate.net In this context, novel triazolo[3,4-a]phthalazine derivatives have been designed and tested for their anti-proliferative activity. For instance, a series of these compounds demonstrated significant activity against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. researchgate.net Notably, compound 6o was identified as the most potent derivative against both cell lines. researchgate.net Further research has identified other phthalazine derivatives, such as 2g and 4a , as highly potent inhibitors of VEGFR-2, with significant cytotoxic effects against hepatocellular carcinoma (Hep G2) and MCF-7 cell lines. nih.gov
The anticancer mechanism of these compounds is not limited to VEGFR-2 inhibition. Research has shown that some derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, compound 11h exhibited potent anticancer activity against four human cancer cell lines (MGC-803, EC-9706, HeLa, and MCF-7), with IC50 values ranging from 2.0 to 4.5 μM. researchgate.netnih.gov Flow cytometry analysis revealed that this compound induced early apoptosis and arrested the cell cycle at the G2/M phase in EC-9706 cells. researchgate.netnih.gov Similarly, other research has focused on developing bis( nih.govnih.govdocumentsdelivered.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| 6o | HCT-116 | 7 ± 0.06 µM | VEGFR-2 Inhibition |
| 6m | HCT-116 | 13 ± 0.11 µM | |
| 6d | HCT-116 | 15 ± 0.14 µM | |
| 9b | HCT-116 | 23 ± 0.22 µM | |
| 11h | EC-9706 | 2.0 - 4.5 µM | Apoptosis induction, G2/M cell cycle arrest |
| 2g | MCF-7 | 0.15 µM | VEGFR-2 Inhibition |
| 4a | Hep G2 | 0.09 µM |
Antimicrobial and Antifungal Properties
The 1,2,4-triazolo[3,4-a]phthalazine framework has been a fertile ground for the discovery of new antimicrobial and antifungal agents. The urgent need for new drugs to combat resistant microbial strains has driven research in this area. umsha.ac.ir
A series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were synthesized and showed inhibitory activity, particularly against Staphylococcus aureus. nih.gov One derivative, 5l , demonstrated inhibitory activity against all tested bacterial and fungal strains, highlighting its broad-spectrum potential. nih.gov Further studies on related heterocyclic systems, such as naphtho[1,2-e] nih.govnih.govdocumentsdelivered.comtriazolo[3,4-b] nih.govdocumentsdelivered.comnih.govthiadiazine derivatives, have also yielded promising results. umsha.ac.ir Compounds 4a, 4b, 4c, and 4d from this series showed higher antibacterial activity, while compounds 4d, 4a, 4e, and 4f were most effective against fungal samples. umsha.ac.ir The antimicrobial activity of these compounds is often attributed to the presence of the triazole ring. nih.govpjmonline.org
| Compound Series | Microorganism | Observed Activity |
|---|---|---|
| 1,2,4-Triazolo[3,4-a]phthalazines | Staphylococcus aureus | Inhibitory activity observed for most derivatives. |
| Various bacteria and fungi | Derivative 5l showed broad-spectrum inhibitory activity. | |
| Naphtho[1,2-e] nih.govnih.govdocumentsdelivered.comtriazolo[3,4-b] nih.govdocumentsdelivered.comnih.govthiadiazines (4a-4g) | Gram-positive bacteria | Compounds 4a, 4b, 4c, and 4d showed higher activity. |
| Fungi | Compounds 4d, 4a, 4e, and 4f were most effective. |
Anti-inflammatory and Analgesic Research
The quest for safer and more effective anti-inflammatory and analgesic drugs has led researchers to explore the potential of triazole and phthalazine derivatives. Phthalazine derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic properties. osf.io
Research into new imidazolyl-1,2,4-triazole derivatives has shown significant anti-inflammatory and analgesic responses in preclinical models. These compounds were evaluated using the carrageenan-induced rat paw edema test for anti-inflammatory activity and the Eddy's hot plate method for analgesic activity. Among the synthesized molecules, FP10 and FP4 were identified as the most effective anti-inflammatory and analgesic agents, respectively. Another line of research has demonstrated that combining pyrazole (B372694) derivatives of 1,2,4-triazol-3-thiol with a 2,6-dichlorophenyl substituent can lead to compounds with antinociceptive activity, as confirmed in the acetic acid-induced writhing test. zsmu.edu.ua The fusion of different heterocyclic rings is a strategy aimed at targeting multiple mechanisms involved in pain and inflammation. zsmu.edu.uanih.gov
| Compound Series/Derivative | Pharmacological Test | Observed Activity |
|---|---|---|
| Imidazolyl triazolo hydroxamic acids (FP1-FP12) | Carrageenan-induced rat paw edema | FP10 showed the most effective anti-inflammatory activity. |
| Imidazolyl triazolo hydroxamic acids (FP1-FP12) | Eddy's hot plate method | FP4 showed the most effective analgesic activity. |
| Pyrazole derivatives of 1,2,4-triazol-3-thiol | Acetic acid-induced writhing test | Demonstrated antinociceptive activity. |
Antihypertensive and Vasodilating Research
The antihypertensive properties of this compound are intrinsically linked to its role as a metabolite of the well-established antihypertensive drug, hydralazine (B1673433). drugbank.comnih.govnih.gov Hydralazine is a direct-acting smooth muscle relaxant that functions as a vasodilator, primarily in resistance arterioles. wikipedia.org
Antianxiety Research
Research into the neuropsychopharmacological effects of triazole-containing compounds has suggested their potential as antianxiety agents. The structural features of these heterocyclic systems bear some resemblance to known anxiolytic drugs, prompting investigations into their interaction with central nervous system targets.
A series of 1,2,4-triazine (B1199460) derivatives have been synthesized and evaluated for their anti-anxiety and anti-inflammatory activities. researchgate.net The study found that many of the synthesized triazine compounds possessed good activity, with those containing a sulfur atom showing better activity than their oxygen-bearing counterparts. researchgate.net This research indicates that the broader class of triazine and related triazole derivatives represents a viable starting point for the development of novel anxiolytic agents. researchgate.net
Antidiabetic Research
The search for new treatments for type 2 diabetes mellitus has led to the investigation of various heterocyclic compounds, including those with a triazole core, for their potential to modulate blood glucose levels. A key target in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin (B1656795) hormones that regulate glucose homeostasis. nih.gov
Triazole-based compounds have been identified as a significant class of DPP-4 inhibitors. nih.gov Research has focused on designing and synthesizing novel triazole derivatives with potent DPP-4 inhibitory activity. For example, a series of triazolotriazine derivatives were designed, and the most promising compound, 15q , showed an IC50 of 28.05 μM for DPP-4 inhibition and demonstrated the ability to reduce blood glucose excursion in a dose-dependent manner in preclinical models. nih.gov Another study on hybrid sulphonamide-1,3,5-triazine–thiazole derivatives identified compound 8c as a more potent inhibitor of DPP-4 than the standard drug alogliptin, with an IC50 of 2.32 nM. rsc.org Some triazole derivatives are also believed to exert their antidiabetic effect by inhibiting the α-glucosidase enzyme. stmjournals.in
| Compound | Target | Activity |
|---|---|---|
| 15q (Triazolotriazine derivative) | DPP-4 | IC50 = 28.05 μM |
| 8c (Sulphonamide-1,3,5-triazine–thiazole) | DPP-4 | IC50 = 2.32 nM |
Anticonvulsant Research
The triazolophthalazine scaffold has been a key structural motif in the development of new anticonvulsant agents. The importance of the phthalazine nucleus in compounds with anticonvulsant properties has been recognized for decades. pharmatutor.org
In the search for new anticonvulsant drugs, a series of 6-substituted- nih.govnih.govdocumentsdelivered.comtriazolo[3,4-a]phthalazine derivatives were synthesized and evaluated. documentsdelivered.comnih.gov Most of these compounds showed potent anticonvulsant activity in the maximal electroshock (MES) test. documentsdelivered.comnih.gov The most promising compound, 14 , exhibited a significant anticonvulsant effect in the MES test with an ED₅₀ value of 9.3 mg/kg and demonstrated a wide margin of safety. documentsdelivered.comnih.gov Its effectiveness against seizures induced by various chemical convulsants suggested a broad spectrum of activity. documentsdelivered.comnih.gov Further studies on other triazolophthalazine derivatives have also confirmed their potential as anticonvulsant agents, with some compounds showing high protection index values in preclinical models. pharmatutor.org The evaluation of these compounds often involves both the MES and pentylenetetrazole (PTZ)-induced seizure tests to characterize their anticonvulsant profile. nih.gov
| Compound | Pharmacological Test | Activity (ED50) |
|---|---|---|
| 14 (6-substituted- nih.govnih.govdocumentsdelivered.comtriazolo[3,4-a]phthalazine) | Maximal Electroshock (MES) Test | 9.3 mg/kg |
Antiviral Research
The emergence of resistant viral strains and the limited availability of effective antiviral therapies for many viral diseases have spurred the search for novel antiviral agents. The 1,2,4-triazole (B32235) nucleus, a core component of this compound, is a well-established pharmacophore in a variety of antiviral drugs. This has prompted researchers to investigate the antiviral potential of triazolophthalazine derivatives against a range of viruses.
While specific antiviral studies on this compound are not extensively documented in publicly available literature, research on related triazole-containing heterocyclic systems has demonstrated significant antiviral activity. For instance, a study on novel nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine and nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazepine derivatives, which share the triazole ring, revealed promising activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. nih.gov Several of the synthesized compounds exhibited a selectivity index (SI) of 10 or higher, with one compound demonstrating a particularly high SI of over 300. nih.gov The selectivity index, which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a critical parameter in assessing the potential of a compound as a drug candidate.
Another related compound, Triazavirin (an azolo-1,2,4-triazine derivative), has been shown to be an effective inhibitor of both influenza A and B viruses. nih.gov In cell culture models, Triazavirin significantly suppressed the replication of various influenza strains, including a rimantadine-resistant strain. nih.gov
These findings from related triazole-containing compounds underscore the potential of the 1,2,4-triazole scaffold in the design of novel antiviral agents. Further research is warranted to specifically evaluate the antiviral activity of this compound and its derivatives against a broad spectrum of viruses and to elucidate their mechanisms of action.
Table 1: Antiviral Activity of Selected Triazole Derivatives
| Compound Class | Virus | Assay | Key Findings | Reference |
| nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine/thiadiazepine derivatives | Influenza A/Puerto Rico/8/34 (H1N1) | In vitro | Several compounds with SI ≥ 10; one compound with SI > 300 | nih.gov |
| Triazavirin (azolo-1,2,4-triazine derivative) | Influenza A and B viruses | Cell culture | Suppressed replication of various strains, including a rimantadine-resistant strain | nih.gov |
Immunomodulatory Research
The immune system plays a crucial role in defending the body against pathogens and abnormal cells. However, a dysregulated immune response can lead to inflammatory and autoimmune diseases. Immunomodulatory agents are substances that can modify the functioning of the immune system, either by suppressing or stimulating its activity. The anti-inflammatory properties of various heterocyclic compounds have led to investigations into the immunomodulatory potential of the triazolophthalazine scaffold.
Research has shown that several novel series of triazolophthalazine derivatives possess moderate to potent anti-inflammatory activities. nih.gov In one study, a number of synthesized pyrazolylethenyltriazolophthalazinones, pyrazolinyl derivatives, and other related compounds were evaluated for their anti-inflammatory effects. Several of these compounds exhibited anti-inflammatory activity comparable to the standard drug, indomethacin. nih.gov This suggests that the triazolophthalazine core structure could serve as a valuable template for the development of new anti-inflammatory and potentially broader immunomodulatory drugs.
The mechanism of the anti-inflammatory action of these compounds is an area of ongoing research. It is hypothesized that they may interfere with the production or action of pro-inflammatory mediators such as cytokines and prostaglandins. Given the close relationship between the immune and inflammatory responses, compounds with significant anti-inflammatory properties often exhibit wider immunomodulatory effects.
While direct and detailed immunomodulatory studies specifically on this compound are limited in the available scientific literature, the demonstrated anti-inflammatory activity of its derivatives provides a strong rationale for further investigation into its potential to modulate various aspects of the immune response.
Table 2: Anti-inflammatory Activity of Selected Triazolophthalazine Derivatives
| Compound Series | Key Findings | Reference |
| Pyrazolylethenyltriazolophthalazinones, Pyrazolinyl derivatives, etc. | Several derivatives showed anti-inflammatory activity comparable to indomethacin. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
The biological activity of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine and its analogs is intricately linked to their chemical structures. SAR and SPR studies have been instrumental in elucidating these connections, providing a roadmap for the design of more potent and selective derivatives.
Influence of the 3-Methyl Group
The methyl group at the 3-position of the triazole ring is a critical determinant of the compound's biological efficacy. Research has consistently shown that this substituent plays a pivotal role in optimizing the pharmacological profile of the molecule.
Comparative analyses of triazolo[3,4-a]phthalazine derivatives have established that the 3-methyl substitution is crucial for antimicrobial potency. For instance, the removal of this methyl group can lead to a significant reduction in inhibitory activity against certain bacteria. Similarly, relocating the methyl group to other positions on the fused ring system has been shown to decrease antifungal activity. smolecule.com The presence of the methyl group at the 3-position has also been demonstrated to positively influence activity against various bromodomains, with the des-methyl analog exhibiting lower activity in differential scanning fluorimetry (DSF) assays. acs.org
Effect of Substituents on the Phthalazine (B143731) Moiety
Modification of the phthalazine portion of the molecule has been a key strategy in the development of new analogs with improved or novel biological activities. The introduction of various substituents on the phthalazine ring system allows for the fine-tuning of the compound's properties.
Studies have focused on synthesizing new N-aryl substituted phenyl acetamide (B32628) analogs of 3-methyl- smolecule.comnih.govnih.govtriazolo[3,4-a]phthalazine. grafiati.com These modifications, often introduced at the 6-position of the phthalazine core via Suzuki coupling, have led to compounds with notable anticancer and antimicrobial activities. grafiati.com For example, derivatives bearing N-(3-methoxyphenyl), N-(m-tolyl), and N-(3-chlorophenyl) acetamide groups have shown activity against the HCT 116 cancer cell line. grafiati.com
Furthermore, the design and synthesis of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives with various substitutions on the phthalazine ring have yielded compounds with significant antitumor activities against a range of human cancer cell lines, including MGC-803, EC-9706, HeLa, and MCF-7. researchgate.net These findings underscore the importance of the phthalazine moiety as a scaffold that can be functionalized to modulate biological outcomes.
| Compound Derivative | Substituent at 6-position | Target Cell Line | Observed Activity |
|---|---|---|---|
| Analog 1 | N-(3-methoxyphenyl)-2-phenylacetamide | HCT 116 | Active (IC50: 70-90 µg/mL) grafiati.com |
| Analog 2 | N-(m-tolyl)-2-phenylacetamide | HCT 116 | Active (IC50: 70-90 µg/mL) grafiati.com |
| Analog 3 | N-(3-chlorophenyl)-2-phenylacetamide | HCT 116 | Active (IC50: 70-90 µg/mL) grafiati.com |
| Compound 11h | Undisclosed substituent | MGC-803, EC-9706, HeLa, MCF-7 | Good anticancer activities (IC50: 2.0-4.5 µM) researchgate.net |
Role of Fused Ring Planarity on Biological Selectivity
The planarity of the fused triazolophthalazine ring system is a significant structural feature that influences its biological selectivity. The relatively rigid and planar nature of the core scaffold is believed to be advantageous for fitting into the binding sites of specific biological targets.
Crystallographic studies of this compound monohydrate have confirmed that the organic molecules are nearly planar, with a maximum deviation from the least-squares plane of only 0.041 Å. nih.gov The dihedral angle between the planes of the phenyl and the 1,2,4-triazole (B32235) rings is minimal, at 2.84 (7)°. nih.gov This near-planar conformation is thought to promote π-π stacking interactions, which are crucial for binding to certain biological targets, including DNA. nih.govnih.gov The planarity of the molecule is a key factor in its ability to intercalate with DNA or interact with flat hydrophobic regions of protein binding pockets. smolecule.com
Computational Chemistry and Molecular Modeling
Computational approaches have become indispensable tools for understanding the behavior of this compound at a molecular level. Molecular docking simulations and conformational analysis provide valuable insights into its potential biological interactions and energetic properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been employed to predict the binding modes and affinities of this compound and its derivatives with various biological targets. These in silico studies have highlighted the compound's potential as a versatile scaffold for drug design.
Docking studies have identified this compound as a high-affinity ligand for the benzodiazepine (B76468) receptor site. smolecule.comnih.gov Furthermore, molecular docking investigations have been conducted to evaluate the interaction of triazole analogs with DNA gyrase, a crucial bacterial enzyme, suggesting a potential mechanism for its antimicrobial activity. d-nb.info In the context of anticancer research, docking studies of phthalazone-tethered 1,2,3-triazole derivatives with vascular endothelial growth factor receptor-2 (VEGFR-2) have been performed to understand the structural basis of their kinase inhibitory activity. nih.gov These simulations provide a rational basis for the design of new derivatives with enhanced potency and selectivity.
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| This compound | Benzodiazepine Receptor smolecule.comnih.gov | Neuropharmacology |
| 1,2,4-Triazole analogues | DNA Gyrase d-nb.info | Antimicrobial |
| Phthalazone tethered 1,2,3-triazole derivatives | VEGFR-2 nih.gov | Anticancer |
Conformational Analysis and Energetic Profiles
Conformational analysis of this compound has provided detailed information about its three-dimensional structure and energetic landscape. These studies are crucial for understanding its stability and how it presents itself for interaction with biological targets.
X-ray crystallographic analysis has been a primary method for determining the compound's solid-state conformation. The crystal structure of its monohydrate form reveals a nearly planar molecule. nih.govnih.gov In the crystal lattice, two molecules of the compound are connected by water molecules through O-H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further organized into stacks in a head-to-tail manner, with mean distances between the π systems of 3.43 (1) Å and 3.46 (1) Å. nih.govnih.gov This ordered stacking arrangement is indicative of favorable intermolecular interactions that contribute to the stability of the crystal structure. The planarity and ability to form such organized structures are key aspects of its energetic profile. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic effects, thereby guiding the rational design of more potent and selective agents. These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of predictive models.
Anticancer Activity Targeting VEGFR-2
Recent research has focused on the design and synthesis of novel nih.govnih.govbenthamscience.comtriazolo[3,4-a]phthalazine derivatives as potential anticancer agents, with a particular emphasis on their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govbenthamscience.com A study involving a series of these derivatives established a correlation between their chemical structures and their anti-proliferative activity against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Although a formal QSAR equation was not explicitly detailed in the abstract, the study utilized molecular docking and evaluated in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are integral components of modern QSAR workflows. nih.govbenthamscience.com
The investigation identified several compounds with significant anticancer activity. For instance, compound 6o emerged as the most potent derivative against both HCT-116 and MCF-7 cell lines. nih.gov The anti-proliferative activities of key compounds from this study are summarized below.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|
| 6a | - | 57.54 ± 0.53 |
| 6d | 15 ± 0.14 | 18.2 ± 0.17 |
| 6m | 13 ± 0.11 | - |
| 6n | - | 66.45 ± 0.67 |
| 6o | 7 ± 0.06 | 16.98 ± 0.15 |
| 9b | 23 ± 0.22 | - |
Another study synthesized two series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives and evaluated their antitumor activities against four human cancer cell lines. researchgate.net Compound 11h from this series demonstrated notable anticancer activity, with IC50 values ranging from 2.0 to 4.5 µM against the tested cell lines. researchgate.net Flow cytometry analysis further revealed that this compound induced cellular apoptosis and arrested the cell cycle at the G2/M phase in EC-9706 cells. researchgate.net
Positive Inotropic Activity
Derivatives of nih.govnih.govbenthamscience.comtriazolo[3,4-a]phthalazine have also been investigated for their potential as positive inotropic agents, which can increase the force of heart muscle contraction. One study synthesized two series of derivatives bearing substituted benzylpiperazine moieties and evaluated their effects on the left atrium stroke volume of isolated rabbit hearts. nih.gov Several of these compounds exhibited greater in vitro activity than the standard drug, milrinone. nih.gov Notably, compound 8m was identified as the most potent, with a 12.02 ± 0.20% increase in stroke volume at a concentration of 3 × 10⁻⁵ M, compared to a 2.46 ± 0.07% increase for milrinone. nih.gov
A subsequent study expanded on this research by synthesizing four series of nih.govnih.govbenthamscience.comtriazolo[3,4-a]phthalazine derivatives with substituted piperazine (B1678402) moieties. nih.gov This work identified compound 5g as the most potent positive inotropic agent, demonstrating a 19.15 ± 0.22% increase in stroke volume at the same concentration. nih.gov A preliminary investigation into its mechanism of action suggested that the positive inotropic effect of compound 5g may be associated with the PDE-cAMP-PKA signaling pathway. nih.gov
The following table summarizes the positive inotropic activity of the most potent compounds from these studies.
| Compound | Increase in Stroke Volume (%) at 3 × 10-5 M | Reference Drug (Milrinone) Increase in Stroke Volume (%) |
|---|---|---|
| 8m | 12.02 ± 0.20 | 2.46 ± 0.07 |
| 5g | 19.15 ± 0.22 | 2.46 ± 0.07 |
While these studies lay a strong foundation for understanding the structure-activity relationships of nih.govnih.govbenthamscience.comtriazolo[3,4-a]phthalazine derivatives, the development of robust QSAR models with high statistical significance (e.g., high r², q², and predictive r²) would be a valuable next step. nih.gov Such models would enable the in silico screening of virtual libraries and the more precise design of new derivatives with enhanced therapeutic properties. nih.gov
Metabolic and Pharmacokinetic Considerations in Research
Metabolism of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine as a Hydralazine (B1673433) Metabolite
This compound (MTP) is a principal metabolite of the vasodilator drug hydralazine. researchgate.net Its formation is a critical step in the metabolic cascade of hydralazine, which is significantly influenced by a patient's genetic makeup. The primary metabolic pathway involves the acetylation of hydralazine, a reaction catalyzed predominantly by the N-acetyltransferase 2 (NAT2) enzyme. nih.govnih.govpharmgkb.org Following acetylation, the intermediate cyclizes to form MTP. nih.gov
Human populations exhibit a genetic polymorphism in the NAT2 gene, leading to distinct "slow acetylator" and "fast acetylator" phenotypes. nih.govwikipedia.org This variation directly impacts hydralazine metabolism. Fast acetylators efficiently convert hydralazine to acetylated intermediates, resulting in higher plasma concentrations of MTP. pharmgkb.org Conversely, slow acetylators metabolize hydralazine at a reduced rate, leading to higher levels of the parent drug. nih.govpharmgkb.org
When hydralazine is administered orally, the differences between acetylator types are pronounced; MTP is the major plasma metabolite in fast acetylators, while hydralazine pyruvic acid hydrazone is the major metabolite in slow acetylators. pharmgkb.org However, with intravenous administration, there are no significant differences in the major plasma metabolites between the two genotypes. pharmgkb.org The NAT2 enzyme has a significantly higher affinity for hydralazine compared to the NAT1 enzyme, confirming NAT2's central role in this metabolic pathway. nih.govpharmgkb.org
Two main metabolic routes for hydralazine have been proposed. The first involves direct acetylation and cyclization to form MTP. researchgate.netnih.gov The second pathway involves an initial oxidation step to form an unstable intermediate, which is then acetylated. researchgate.net An alternative route for MTP formation has also been identified, where it can arise directly from hydralazine-pyruvic acid hydrazone (HPH), a major plasma metabolite of hydralazine. nih.gov
Table 1: Influence of Acetylator Phenotype on Major Hydralazine Metabolite (Oral Administration)
| Acetylator Phenotype | Major Plasma Metabolite |
|---|---|
| Fast Acetylator | This compound (MTP) |
| Slow Acetylator | Hydralazine Pyruvic Acid Hydrazone |
Pharmacokinetic Profiling of Analogues
The study of analogues of this compound is crucial for understanding structure-activity relationships and for the development of new therapeutic agents with optimized pharmacokinetic profiles.
One such analogue, a 7,8,9,10-tetrahydro-(7,10-ethano)-phthalazine derivative (compound 62), was identified as a potent and selective partial agonist. nih.gov Its pharmacokinetic profile was evaluated in rats, demonstrating good oral bioavailability. nih.gov This highlights how modifications to the core phthalazine (B143731) structure can yield compounds with favorable absorption characteristics suitable for oral administration. nih.gov
Table 2: Pharmacokinetic Profile of a Triazolophthalazine Analogue (Compound 62) in Rats
| Parameter | Value |
|---|---|
| Oral Bioavailability | 33% |
| Peak Plasma Concentration (Cmax) | 179 ng/mL |
| Half-life (t1/2) | 1 hour |
*Data obtained following a 3 mg/kg oral dose. nih.gov
Once formed, this compound itself undergoes further biotransformation. nih.gov Identifying these subsequent metabolites is essential for a complete understanding of the compound's disposition in the body.
A major urinary metabolite of hydralazine in humans has been identified as 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine. nih.gov This metabolite is formed through the oxidation of the methyl group of MTP. researchgate.netdrugbank.com This oxidative step is a key part of the metabolic pathway. researchgate.net
Further studies in rabbits have shown that MTP is rapidly and almost completely metabolized following intravenous administration. nih.gov A major metabolite found in both plasma and urine was identified as a glucuronide conjugate, likely of the carboxylic acid analogue of MTP. nih.gov This indicates that after the initial oxidation to the hydroxymethyl derivative, further oxidation to a carboxylic acid and subsequent conjugation with glucuronic acid is a significant elimination pathway.
Table 3: Identified Metabolites of this compound (MTP)
| Metabolite | Metabolic Reaction | Biological Matrix | Species |
|---|---|---|---|
| 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine | Oxidation | Urine | Human |
| Glucuronide conjugate of the carboxylic acid analogue | Oxidation & Glucuronidation | Plasma, Urine | Rabbit |
Future Research Directions and Therapeutic Potential
Development of Novel Derivatives with Enhanced Potency and Selectivity
A primary focus of future research is the rational design and synthesis of new derivatives with improved biological activity and target specificity. The core structure of 1,2,4-triazolo[3,4-a]phthalazine allows for strategic chemical modifications to enhance potency and selectivity for various biological targets.
Researchers have successfully synthesized novel series of 1,2,4-triazolo[3,4-a]phthalazine derivatives and evaluated their anticancer activities. researchgate.netnih.gov For instance, one study identified compound 11h which exhibited significant anticancer activity against four human cancer cell lines, with IC₅₀ values ranging from 2.0 to 4.5 μM. researchgate.netnih.gov Another study focused on 6-aryl substituted 3-(4-tert-butylbenzyl) nih.govacs.orgnih.govtriazolo[3,4-a]phthalazines, where compound 6g showed potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 16.5 µM. wjpsonline.com Further research has yielded derivatives like 6o , 6m , and 6d that show high potency against the HCT116 human colon adenocarcinoma cell line and potent inhibition of the VEGFR-2 enzyme, with IC₅₀ values comparable to the reference drug sorafenib. nih.gov
Table 1: Anticancer Activity of Selected 1,2,4-Triazolo[3,4-a]phthalazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 11h | MGC-803, EC-9706, HeLa, MCF-7 | 2.0 - 4.5 | researchgate.netnih.gov |
| 6g | MCF-7 (Breast) | 16.5 | wjpsonline.com |
| 6o | HCT116 (Colon) | 7 | nih.gov |
| MCF-7 (Breast) | 16.98 | ||
| 6m | HCT116 (Colon) | 13 | nih.gov |
| 6d | HCT116 (Colon) | 15 | nih.gov |
| MCF-7 (Breast) | 18.2 |
Selectivity is another key area of development. Studies on related nih.govacs.orgnih.govtriazolo[4,3-a]phthalazines have shown that modifying substituents can alter selectivity for different protein families, such as bromodomains. acs.org This principle is being applied to develop derivatives that can selectively target isoforms of enzymes or specific receptor subtypes, which is crucial for minimizing off-target effects.
Exploration of New Therapeutic Applications
While initial interest in phthalazines included their use as antihypertensive agents, the versatility of the 1,2,4-triazolo[3,4-a]phthalazine scaffold has opened doors to several other therapeutic areas. nih.gov
Anticancer Agents: A significant body of research points to the potential of these derivatives in oncology. researchgate.netwjpsonline.com Compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is critical for tumor growth. nih.govbenthamscience.com
Neurological and Psychiatric Disorders: 3-substituted 1,2,4-triazolo[3,4-a]phthalazines have been identified as high-affinity ligands for the benzodiazepine (B76468) receptor site, suggesting potential applications in treating anxiety and other central nervous system disorders. nih.gov Further research has led to the discovery of derivatives that act as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels, a target for analgesics like gabapentin. nih.gov
Epigenetic Modulation: A novel and exciting application is the targeting of bromodomains. acs.orgnih.gov Derivatives of the closely related nih.govacs.orgnih.govtriazolo[4,3-a]phthalazine have been shown to be potent inhibitors of not only the BET family of bromodomains but also non-BET bromodomains like BRD9 and CREBBP. acs.orgnih.govnih.gov This opens up therapeutic possibilities in inflammation, specific types of cancer like NUT-midline carcinoma, and even HIV infection. acs.org
Integration of Advanced Screening and High-Throughput Methodologies
To accelerate the discovery of new lead compounds, modern drug discovery increasingly relies on advanced screening techniques.
High-Throughput Screening (HTS): The solid-phase synthesis of nih.govacs.orgnih.govtriazolo[3,4-a]phthalazine libraries allows for the rapid generation of a large number of diverse compounds. capes.gov.br These libraries can then be subjected to HTS assays to quickly identify "hits" with desired biological activity.
Advanced Biological Assays: Specific and efficient assays are crucial for evaluating the synthesized compounds. Methodologies used in the study of these derivatives include the MTT assay for cytotoxicity, flow cytometry to analyze apoptosis and cell cycle arrest, and radioligand binding assays to determine affinity for specific receptors. nih.govnih.gov For screening against entire protein families, techniques like Differential Scanning Fluorimetry (DSF) have proven to be operationally simple and effective for rapid assessment of potency and selectivity, particularly for targets like bromodomains. acs.orgnih.gov
Computational Methods: In silico techniques such as molecular docking are integral to the design process. nih.govnih.gov Docking studies help predict the binding patterns and affinities of newly designed compounds within the active site of a target protein, such as VEGFR-2 or the bromodomain of CREBBP, guiding the synthesis of the most promising candidates. nih.govnih.govbenthamscience.com
Investigating Multi-Targeted Pharmacological Approaches
The complexity of diseases like cancer has led to a growing interest in multi-targeted drugs. The nih.govacs.orgnih.govtriazolo[3,4-a]phthalazine scaffold is a valuable starting point for developing agents with mixed pharmacology. nih.gov Research into bromodomain inhibitors has shown that it is possible to create compounds that are potent inhibitors of multiple bromodomains, both within the BET family (like BRD4) and outside of it (such as BRD9, CECR2, and CREBBP). acs.orgnih.gov This multi-targeted approach could offer a more comprehensive therapeutic effect, particularly in oncology where multiple signaling pathways are often dysregulated. These compounds serve as valuable starting points for the discovery of inhibitors with tailored mixed bromodomain pharmacology. nih.gov
Q & A
Q. What are the primary synthetic routes for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine?
The compound is synthesized via catalytic dehydrogenative cyclization of hydrazones derived from 1-hydrazinophthalazine derivatives and aromatic aldehydes. For example, 1-hydrazino-4-phenylphthalazine reacts with aldehydes to form hydrazones, which are cyclized using 10% palladium-on-charcoal in methanol to yield triazolophthalazines. Alternative routes involve reactions of imidoyl chlorides (e.g., 1-chloro-4-phenylphthalazine) with aromatic acid hydrazides. IR spectroscopy (NH bands at 3400–3600 cm⁻¹) and PMR (δ10.52–10.90 for NH signals) confirm intermediate hydrazone structures .
Q. How is the molecular structure of this compound validated?
X-ray crystallography reveals a nearly planar structure with a maximum deviation of 0.041 Å from the mean plane. The dihedral angle between the triazole and phthalazine rings is 2.84°, and intermolecular O–H⋯N hydrogen bonds stabilize the crystal lattice. Spectroscopic techniques like IR (azido bands at 2130 cm⁻¹) and PMR are used for functional group identification .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate inactivity in insecticidal and nematicidal assays. However, structurally related triazolophthalazines show anticonvulsant activity in maximal electroshock (MES) tests and GABAA receptor binding, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How do structural modifications influence GABAA receptor subtype selectivity?
Substitutions at the 3-position of the triazole ring critically modulate selectivity. For instance, 3-(5-methylisoxazol-3-yl) derivatives exhibit full inverse agonist activity at GABAAα5 receptors with >100-fold functional selectivity over α1/α2/α3 subtypes. Planarity of the fused ring system enhances binding affinity, while heterocyclic groups (e.g., furan, isoxazole) optimize efficacy .
Q. What methodological strategies address low bioavailability in preclinical studies?
Encapsulation into biodegradable polymers (PLGA, PLA, PCL) via double-emulsion solvent evaporation improves pharmacokinetics. For example, 3-(3-nitrophenyl)-6-piperazinyl derivatives loaded into PLGA nanoparticles (mass ratio 1:10 compound:polymer) achieve sustained release profiles, enhancing CNS penetration in rodent models .
Q. How are computational methods applied to predict biological activity?
Molecular docking studies correlate substituent effects with antifungal and antitumor activity. For instance, 3,6-disubstituted derivatives with electron-withdrawing groups (e.g., nitro, chloro) show higher binding scores for tyrosine kinase receptors, aligning with observed apoptosis induction and cell cycle arrest in cancer cell lines .
Q. What analytical techniques resolve contradictions in biological data across studies?
Discrepancies in insecticidal vs. antitumor activities are attributed to substituent-dependent mechanisms. Comparative SAR analysis using HPLC-purified compounds and standardized assays (e.g., MTT for cytotoxicity, Rotarod for neurotoxicity) clarifies structure-activity relationships. Contradictory results often stem from variations in substituent electronic profiles or assay conditions .
Methodological Tables
Q. Table 1: Key Synthetic Pathways and Yields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
